![molecular formula C9H10N2O3 B2701955 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine CAS No. 157593-00-5](/img/structure/B2701955.png)

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

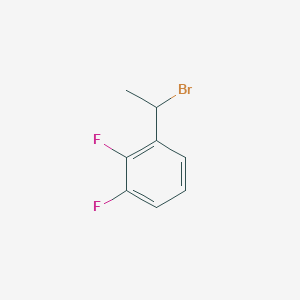

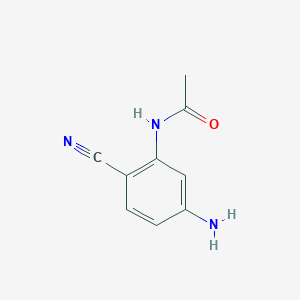

The compound “6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine” has a CAS Number of 157593-00-5 . It has a molecular weight of 194.19 . The IUPAC name for this compound is (1Z)-1-(6-amino-1,3-benzodioxol-5-yl)ethanone oxime .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3/c1-5(11-12)6-2-8-9(3-7(6)10)14-4-13-8/h2-3,5H,4,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine” has a molecular weight of 194.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Synthesis Methodologies

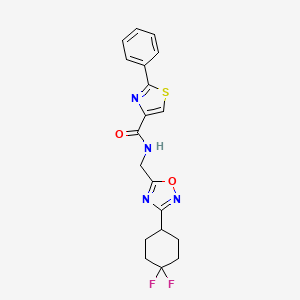

The synthesis of derivatives similar to 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine often involves innovative and efficient methodologies. For instance, Wang et al. (2011) developed a novel and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation. This method offers several advantages, including shorter reaction times and higher yields, which are critical in the efficient synthesis of complex molecules (Wang et al., 2011).

Material Science Applications

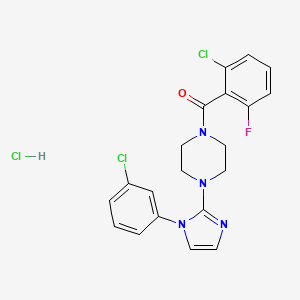

In material science, compounds like 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine are utilized in the development of new materials with potential applications in electronics and photonics. Elkanzi et al. (2020) synthesized a novel compound and prepared thin films using a thermal evaporation technique. These films exhibited unique optical properties, making them suitable for organic photodiode applications. The study highlights the compound's role in the development of nanostructured films for electronic devices (Elkanzi et al., 2020).

Chemical Reactivity

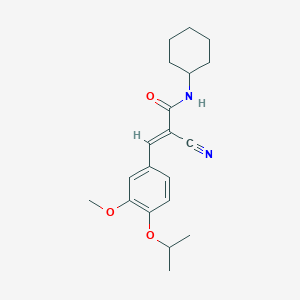

The chemical reactivity of 6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine derivatives is a subject of considerable interest in organic synthesis and pharmaceutical chemistry. Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, showcasing the compound's potential in synthesizing hydroxamic acids and ureas from carboxylic acids. This reaction is notable for its good yields and absence of racemization, underpinning the significance of such compounds in synthesizing complex organic molecules (Thalluri et al., 2014).

Safety And Hazards

properties

IUPAC Name |

(NE)-N-[1-(6-amino-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(11-12)6-2-8-9(3-7(6)10)14-4-13-8/h2-3,12H,4,10H2,1H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEMYTWGFFNSBF-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(C=C1N)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(C=C1N)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)

![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)